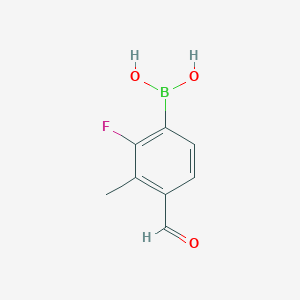
(2-Fluoro-4-formyl-3-methylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-4-formyl-3-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H8BFO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group at the second position, a formyl group at the fourth position, and a methyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-formyl-3-methylphenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 2-fluoro-3-methylbenzaldehyde, is brominated to introduce a bromine atom at the fourth position.
Lithiation and Borylation: The brominated intermediate undergoes lithiation using n-butyllithium, followed by reaction with trimethyl borate to introduce the boronic acid group.
Hydrolysis: The resulting boronate ester is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow processes and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-4-formyl-3-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: 2-Fluoro-4-carboxy-3-methylphenylboronic acid.
Reduction: 2-Fluoro-4-hydroxymethyl-3-methylphenylboronic acid.
Applications De Recherche Scientifique
(2-Fluoro-4-formyl-3-methylphenyl)boronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Material Science: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biological Research: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Mécanisme D'action
The mechanism of action of (2-Fluoro-4-formyl-3-methylphenyl)boronic acid depends on its application:
Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
Enzyme Inhibition: In medicinal chemistry, the boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-3-formyl-4-methylphenylboronic acid
- 4-Fluoro-3-methylphenylboronic acid
- 2-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Uniqueness
(2-Fluoro-4-formyl-3-methylphenyl)boronic acid is unique due to the specific arrangement of substituents on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and as a versatile intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C8H8BFO3 |
|---|---|
Poids moléculaire |
181.96 g/mol |
Nom IUPAC |
(2-fluoro-4-formyl-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H8BFO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-4,12-13H,1H3 |
Clé InChI |
AIGKIYVRQJMZJP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1)C=O)C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















